

Argininamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Argininamide**
Cat. No.: **B1665762**

[Get Quote](#)

Argininamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininamide, the amide derivative of the semi-essential amino acid L-arginine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-arginine allows it to participate in and influence a variety of biological processes. This technical guide provides an in-depth overview of the chemical properties, structure, and known signaling pathways of **argininamide**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Chemical Properties and Structure

Argininamide is a hydrophilic amino acid derivative. It is the product of the formal condensation of the carboxyl group of L-arginine with ammonia.^[1] The majority of commercially available **argininamide** is in the form of **L-argininamide dihydrochloride**.

Chemical Structure

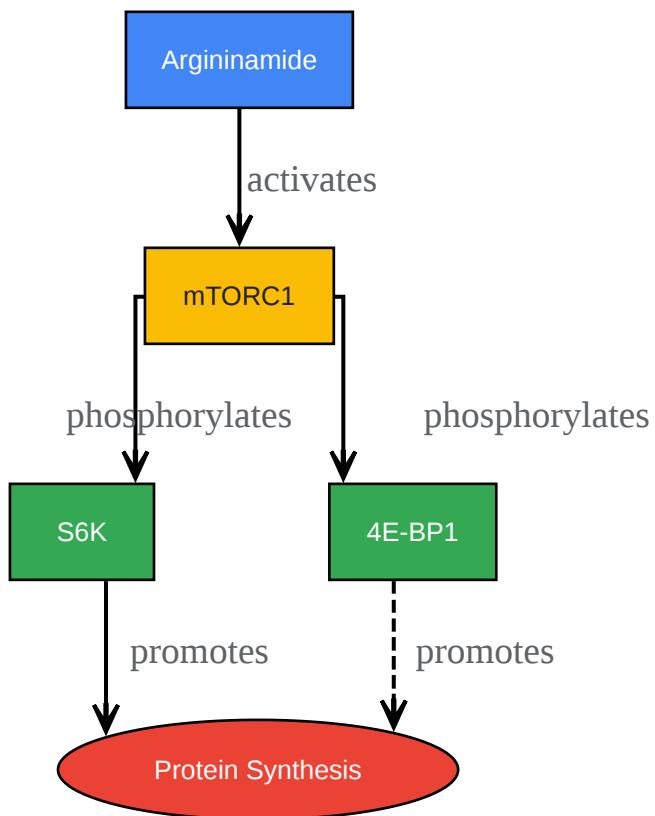
The chemical structure of **L-argininamide** is presented below, along with its standard chemical identifiers.

- IUPAC Name: (2S)-2-amino-5-(diaminomethylideneamino)pentanamide[1]
- Molecular Formula: C₆H₁₅N₅O[1]
- SMILES: N--INVALID-LINK--C(N)=O
- InChI: InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1[1]
- InChIKey: ULEBESPCVWBNIF-BYPYZUCNSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **L-argininamide** and its common salt form, **L-argininamide** dihydrochloride, is provided in the table below.

Property	Value	Source
Molecular Weight	173.22 g/mol	PubChem[1]
Molecular Weight (Dihydrochloride)	246.14 g/mol	Sigma-Aldrich[2]
CAS Number	2788-83-2	MedchemExpress[3]
CAS Number (Dihydrochloride)	14975-30-5	Sigma-Aldrich[2]
pKa (Guanidinium group of Arginine)	13.8 ± 0.1	Fitch et al., 2015[4][5]
Solubility	Data not available	
Stability	Stable. Incompatible with strong oxidizing agents.	ChemicalBook[6]
Appearance	White to off-white powder	Sigma-Aldrich[2]
Storage Temperature	-20°C	Sigma-Aldrich[2]

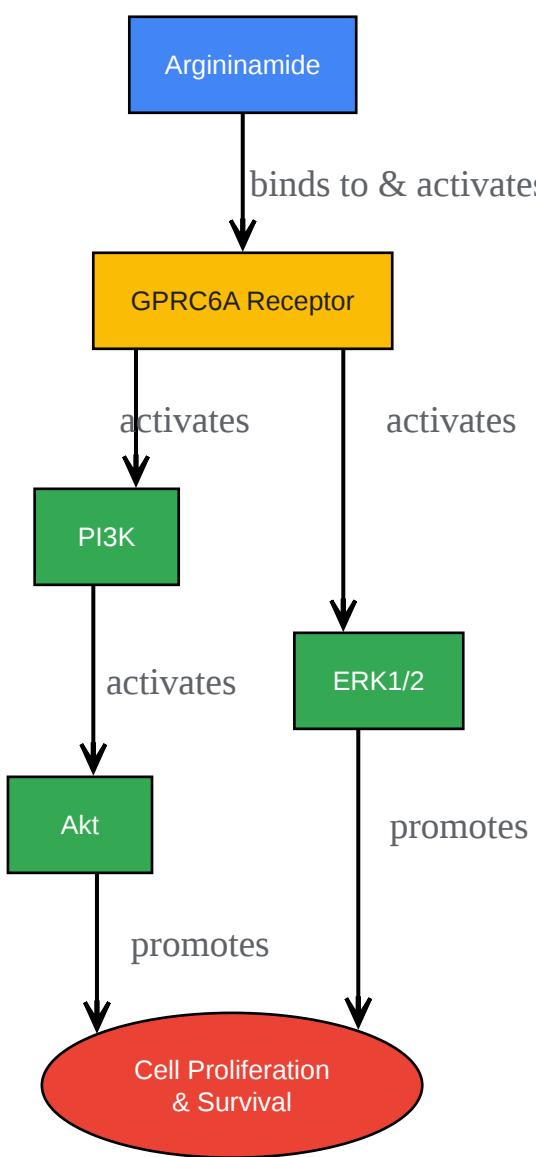

Note: The provided pKa value is for the guanidinium group of the parent amino acid, L-arginine, and serves as a close approximation for **argininamide**.

Signaling Pathways

Argininamide, as an analog of L-arginine, is implicated in similar signaling pathways that are crucial for cellular growth, proliferation, and metabolism. The primary pathways identified are the mTOR and GPRC6A signaling cascades.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. L-arginine is a known activator of the mTORC1 complex.^[7] **Argininamide** is expected to act similarly by promoting the activation of mTORC1, leading to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhances protein synthesis.^[8]



[Click to download full resolution via product page](#)

Argininamide-mediated activation of the mTOR signaling pathway.

GPRC6A Signaling Pathway

G protein-coupled receptor, family C, group 6, member A (GPRC6A) is a receptor for basic amino acids, including L-arginine.[9][10] Activation of GPRC6A by L-arginine has been shown to stimulate downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which are critical for cell proliferation and survival.[11] Given its structural similarity, **argininamide** is also postulated to be a ligand for GPRC6A.

[Click to download full resolution via product page](#)

Proposed activation of the GPRC6A signaling pathway by **argininamide**.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of **argininamide** and a common analytical method for its characterization.

Synthesis of L-Argininamide

This protocol is a generalized procedure based on solid-phase peptide synthesis (SPPS) principles.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-Arg(Pbf)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

- Amino Acid Coupling:
 - Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
 - Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
 - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminus of the coupled **argininamide**.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude **argininamide** by adding cold diethyl ether.
 - Centrifuge to pellet the product and wash with cold ether.
- Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilization: Lyophilize the pure fractions to obtain **L-argininamide** as a white powder.

Characterization by Mass Spectrometry

Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

- Sample Preparation: Dissolve a small amount of the purified L-**argininamide** in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
- Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected $[M+H]^+$ ion for L-**argininamide** is at m/z 174.13.
- Tandem MS (Optional): For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 174.13) to obtain a characteristic fragmentation pattern.

Quantitative Data

The following table summarizes available quantitative data for L-**argininamide**. It is important to note that much of the research has focused on its interaction with nucleic acid aptamers.

Parameter	Value	Method	Source
Binding Affinity (to DNA Aptamer)	Micromolar (μM) range	NMR Spectroscopy	Robertson et al., 2000[10]
Effect on mTORC1 Signaling	Dose-dependent increase in phosphorylation of mTOR, p70S6K, and 4EBP1	Western Blot	Kong et al., 2012[8]
GPRC6A Activation	Stimulates ERK and Akt phosphorylation	In vitro kinase assay	Fujiwara et al., 2014[11]

Conclusion

Argininamide presents a compelling subject for further research in drug development and molecular biology. Its ability to modulate key signaling pathways such as mTOR and GPRC6A highlights its potential as a therapeutic agent or a tool for studying cellular processes. This guide provides a foundational understanding of its chemical properties, structure, and biological

activities. The detailed protocols and summarized data are intended to equip researchers with the necessary information to explore the full potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile, including more precise determination of its physicochemical properties and receptor binding affinities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Argininamide | C6H15N5O | CID 447555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 7. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPRC6A Mediates the Effects of L-Arginine on Insulin Secretion in Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Argininamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665762#argininamide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com